molecular formula C17H20N2O3S B2442380 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415522-97-1

1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea

Cat. No. B2442380
CAS RN: 2415522-97-1
M. Wt: 332.42
InChI Key: SBAATQUSJVGCOF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, also known as THP-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound belongs to the class of urea derivatives and has been shown to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has also been shown to modulate the activity of certain signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is its wide range of biological activities. This makes it a useful compound for studying various disease pathways and potential therapeutic targets. Additionally, 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been shown to be relatively stable and easy to synthesize. However, one limitation of 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea. One area of interest is the development of more potent and selective analogs of 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea. Another area of interest is the study of 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea in combination with other drugs for potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea involves the reaction of 2,4-dimethoxybenzyl isocyanate with 3-(thiophen-3-yl)cyclopropylamine. The reaction is carried out under anhydrous conditions with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activity. 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has been shown to have potential as an anti-diabetic agent.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-21-13-3-4-14(15(9-13)22-2)19-16(20)18-11-17(6-7-17)12-5-8-23-10-12/h3-5,8-10H,6-7,11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAATQUSJVGCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC2(CC2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

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